Bornelone, (3Z,5E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bornelone, (3Z,5E)-, typically involves the reaction of specific precursors under controlled conditions. One common method includes the aldol condensation of 3,3-dimethylbicyclo[2.2.1]heptan-2-one with pent-2-en-4-one . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction mixture is then subjected to reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of Bornelone, (3Z,5E)-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Bornelone, (3Z,5E)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Bornelone, (3Z,5E)-, has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of Bornelone, (3Z,5E)-, involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Bornelone, (3Z,5E)-, can be compared with other similar compounds such as:
Camphor: Another bicyclic ketone with similar structural features but different stereochemistry and functional groups.
Menthone: A monoterpene ketone with a similar carbonyl group but different ring structure.
Fenchone: A bicyclic monoterpene ketone with a similar carbon skeleton but different functional groups.
The uniqueness of Bornelone, (3Z,5E)-, lies in its specific stereochemistry and the presence of both E/Z centers, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
58404-77-6 |
---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
(Z,5E)-5-[(1S,4R)-3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene]pent-3-en-2-one |
InChI |
InChI=1S/C14H20O/c1-10(15)5-4-6-13-11-7-8-12(9-11)14(13,2)3/h4-6,11-12H,7-9H2,1-3H3/b5-4-,13-6+/t11-,12+/m0/s1 |
InChI Key |
WDMFHQNUSVLQMS-LJILDQAYSA-N |
Isomeric SMILES |
CC(=O)/C=C\C=C\1/[C@H]2CC[C@H](C2)C1(C)C |
Canonical SMILES |
CC(=O)C=CC=C1C2CCC(C2)C1(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.